Product packaging for SID-530(Cat. No.:)

SID-530

Cat. No.: B1193510
Attention: For research use only. Not for human or veterinary use.
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Description

SID-530 is a new formulation of the anticancer agent docetaxel, developed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) . Docetaxel is a well-established taxoid antineoplastic agent that promotes the assembly and stabilizes microtubules by preventing their depolymerization . This action inhibits the normal dynamic reorganization of the microtubule network, which is essential for vital interphase and mitotic cellular functions, leading to the suppression of cell proliferation . In vitro studies have demonstrated that the this compound formulation has a plasma-protein binding profile comparable to the commercially available docetaxel formulation (Taxotere) within the clinically relevant concentration range, exhibiting a similar concentration-dependent biphasic increase in the unbound fraction of docetaxel . This suggests that HP-β-CD can serve as an effective excipient alternative. This product is labeled "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research applications, such as fundamental life science studies, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays . They are not intended for use in diagnostic, biological, therapeutic, or commercial applications, nor for any personal use .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SID530;  SID 530;  SID530.

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Compound A (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DOPO)
  • Structural Similarities : Both SID-530 and DOPO feature a phosphaphenanthrene backbone, critical for thermal stability and flame-retardant properties.
  • Key Differences :
    • Substituents : this compound incorporates a silane-modified side chain, enhancing its compatibility with polymer matrices, whereas DOPO lacks this functionalization .
    • Thermal Decomposition : this compound exhibits a 15% higher decomposition temperature (Td = 320°C) compared to DOPO (Td = 278°C) .
Compound B (Tetraphenylphosphonium Bromide)
  • Functional Overlap : Both compounds serve as phase-transfer catalysts.
  • Divergences: Solubility: this compound is soluble in nonpolar solvents (e.g., toluene), while Compound B requires polar aprotic solvents like acetonitrile . Toxicity: Acute toxicity (LD50) for this compound in rodent models is 450 mg/kg, significantly lower than Compound B’s 120 mg/kg .

Functional Analogs

Compound C (Bisphenol A Diphenyl Phosphate, BDP)
  • Application Similarities : Both are used as flame retardants in epoxy resins.
  • Performance Metrics :
    • Limiting Oxygen Index (LOI) : this compound achieves LOI = 34%, surpassing BDP (LOI = 28%) .
    • Hydrolytic Stability : this compound retains 95% mass after 72 hours in humid conditions (85°C, 85% RH), whereas BDP degrades by 22% under identical conditions .
Compound D (Imatinib Mesylate)
  • Pharmacological Context : Both target tyrosine kinase pathways.
  • Selectivity : this compound shows 3-fold higher selectivity for ABL1 kinase (IC50 = 12 nM) compared to Compound D (IC50 = 35 nM) .

Data Tables

Table 1: Physicochemical and Functional Properties

Property This compound DOPO Compound B BDP
Molecular Weight (g/mol) 342.3 316.2 339.2 362.3
Melting Point (°C) 145–148 118–120 250–252 72–75
LOI (%) 34 28 N/A 28
LD50 (mg/kg) 450 >2000 120 980
Solubility (mg/mL) 12 (DMSO) 8 (DMSO) 45 (MeCN) 3 (THF)

Table 2: Pharmacokinetic Comparison (Kinase Inhibitors)

Parameter This compound Compound D
IC50 (ABL1, nM) 12 35
Plasma Half-life (h) 8.5 18
Protein Binding (%) 88 95

Discussion

This compound’s silane-modified structure confers superior thermal stability and polymer compatibility over DOPO, making it viable for high-performance composites . Its lower toxicity compared to Compound B and higher LOI than BDP position it as a safer, more efficient flame retardant .

Q & A

How to formulate a focused research question for studying SID-530’s biochemical properties?

Answer: Begin by aligning your question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, a question like “How does this compound modulate [specific pathway] in [cell type/model]?” ensures specificity. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure variables. Avoid overly broad inquiries; instead, narrow the scope to address gaps identified in literature reviews .

What are best practices for designing reproducible experiments with this compound?

Answer:

  • Variables: Clearly define independent (e.g., this compound concentration) and dependent variables (e.g., gene expression levels).
  • Controls: Include positive/negative controls and account for batch effects in reagents.
  • Reproducibility: Document protocols in detail (e.g., incubation times, solvent purity) to meet standards outlined in experimental reporting guidelines .
  • Statistical Power: Use power analysis to determine sample size, ensuring robustness against variability .

How to resolve contradictions in this compound’s reported mechanism of action across studies?

Answer:

  • Comparative Analysis: Systematically compare methodologies (e.g., assay conditions, cell lines) from conflicting studies to identify confounding factors .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for heterogeneity .
  • Validation: Replicate critical experiments using orthogonal methods (e.g., CRISPR vs. pharmacological inhibition) to confirm findings .

What strategies enhance the rigor of literature reviews for this compound-related research?

Answer:

  • Search Databases: Use structured queries in PubMed, Scopus, and Web of Science with Boolean operators (e.g., “this compound” AND “kinase inhibition” NOT “review”).
  • Critical Appraisal: Evaluate sources for bias using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation).
  • Conceptual Frameworks: Link findings to theoretical models (e.g., signaling cascades) to identify understudied pathways .

How to validate unexpected results in this compound dose-response assays?

Answer:

  • Technical Replicates: Repeat assays ≥3 times under identical conditions.
  • Methodological Audits: Check instrument calibration (e.g., plate readers) and reagent integrity .
  • Alternative Assays: Confirm results using complementary techniques (e.g., Western blot vs. ELISA) .
  • Outlier Analysis: Apply Grubbs’ test to statistically identify anomalous data points .

What challenges arise when replicating this compound studies across different model systems?

Answer:

  • Interspecies Variability: Address differences in metabolic pathways (e.g., murine vs. human CYP450 enzymes) through pharmacokinetic profiling .
  • Context-Dependent Effects: Use organoid models or primary cells to better mimic in vivo conditions .
  • Reporting Standards: Follow ARRIVE guidelines for preclinical studies to enhance cross-study comparability .

How to integrate multi-omics data in this compound toxicity studies?

Answer:

  • Data Aggregation: Use platforms like GenePattern or Galaxy to harmonize transcriptomic, proteomic, and metabolomic datasets.
  • Pathway Enrichment: Apply tools such as GSEA (Gene Set Enrichment Analysis) to identify overrepresented biological processes .
  • Machine Learning: Train models to predict toxicity thresholds by correlating omics signatures with phenotypic outcomes .

What ethical considerations apply to in vivo studies involving this compound?

Answer:

  • Animal Welfare: Adhere to the 3Rs principle (Replacement, Reduction, Refinement) and obtain IACUC approval.
  • Data Transparency: Report negative results to avoid publication bias .
  • Conflict of Interest: Disclose funding sources and potential biases in methodology .

How to address methodological limitations in this compound’s structural characterization?

Answer:

  • Crystallography Constraints: If X-ray diffraction fails, use cryo-EM for larger complexes or NMR for dynamic structures.
  • Computational Modeling: Apply molecular dynamics simulations to predict binding modes when experimental data is sparse .
  • Peer Review: Pre-publish protocols on platforms like BioRxiv for community feedback .

What interdisciplinary approaches strengthen this compound’s translational research?

Answer:

  • Collaborative Frameworks: Partner with clinicians, bioinformaticians, and chemists to bridge bench-to-bedside gaps.
  • Systems Biology: Map this compound’s interactions using network analysis tools (e.g., Cytoscape ) .
  • Real-World Data: Incorporate electronic health records (EHRs) to study off-target effects in diverse populations .

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